4(3H)-Quinazolinones are a class of nitrogen-containing heterocyclic compounds characterized by a bicyclic ring system consisting of a benzene ring fused to a pyrimidine ring. They are considered privileged scaffolds in medicinal chemistry due to their presence in numerous natural products and synthetic compounds with a wide range of biological activities. []
3-Cycloheptyl-2-methylquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a fused bicyclic structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in drug development. The structure features a cycloheptyl group at the 3-position and a methyl group at the 2-position of the quinazolinone ring.
Quinazolinones, including 3-cycloheptyl-2-methylquinazolin-4-one, are classified as nitrogen-containing heterocycles. They are often synthesized for their pharmacological properties and are known for their roles in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of this specific compound can be derived from various precursors, primarily anthranilic acid and its derivatives.
The synthesis of 3-cycloheptyl-2-methylquinazolin-4-one typically involves several steps:
The molecular formula for 3-cycloheptyl-2-methylquinazolin-4-one is . The compound exhibits a characteristic bicyclic structure with a quinazoline core. The cycloheptyl group contributes to its unique properties and may influence its biological activity.
The chemical reactivity of 3-cycloheptyl-2-methylquinazolin-4-one is influenced by its functional groups:
The mechanism of action for compounds like 3-cycloheptyl-2-methylquinazolin-4-one typically involves interaction with biological targets such as enzymes or receptors:
The physical properties of 3-cycloheptyl-2-methylquinazolin-4-one include:
3-Cycloheptyl-2-methylquinazolin-4-one has potential applications in various scientific fields:
The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, comprising a fused benzopyrimidinone structure where a benzene ring is annulated with a pyrimidin-4(3H)-one moiety. This arrangement creates a planar, electron-rich system with distinct hydrogen-bond acceptor (C4=O) and donor (N3-H) sites, enabling robust interactions with biological targets. The scaffold’s versatility is evidenced by its presence in diverse FDA-approved drugs, including EGFR inhibitors (e.g., erlotinib), antihypertensives (e.g., prazosin), and diuretics (e.g., quinethazone) [1] [4] [8]. Its synthetic tractability allows for extensive derivatization at positions 2, 3, and 6–8, facilitating fine-tuning of pharmacological properties. Mechanistically, quinazolin-4(3H)-ones exhibit broad bioactivity by targeting tubulin polymerization, tyrosine kinases (EGFR, HER2), dihydrofolate reductase (DHFR), and topoisomerases, underpinning their anticancer, antimicrobial, and anti-inflammatory applications [1] [2] [5].
Drug Name | Target/Activity | Key Substituents |
---|---|---|
Erlotinib | EGFR inhibitor | 3-Ethynylphenyl, 6,7-dimethoxy |
Prazosin | α1-Adrenergic antagonist | 2-Piperazinyl, 4-amino-6,7-dimethoxy |
Quinethazone | Diuretic | 2-Ethyl, 7-chloro-6-sulfonamide |
Halofuginone | Antiproliferative | 3-(3-Hydroxy-2-piperidyl)-2-propanone |
The 3-cycloheptyl and 2-methyl groups in 3-cycloheptyl-2-methylquinazolin-4(3H)-one confer distinct pharmacodynamic and pharmacokinetic advantages. The methyl group at C2 enhances metabolic stability by sterically shielding the C2=N1 bond from nucleophilic attack and oxidative degradation. It also promotes lipophilicity (logP increase ≈0.5–1.0), facilitating membrane permeation. The cycloheptyl moiety at N3 is a bulky, aliphatic substituent that optimally occupies hydrophobic protein pockets. Its seven-membered ring balances conformational flexibility (entropy-favored binding) with steric bulk, enhancing affinity for tubulin’s colchicine site or kinase hinge regions. Computational studies indicate cycloheptyl’s larger volume (vs. cyclohexyl) improves van der Waals contacts in deep hydrophobic clefts, while its reduced ring strain (vs. cyclooctyl) maintains synthetic feasibility. This combination enhances cellular uptake and prolongs half-life, as evidenced by cycloheptyl analogues showing 2–3 fold lower IC50 in cytotoxicity assays than their cyclohexyl counterparts [2] [4] [9].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6